ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate
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Description
Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C13H16N4O3S and its molecular weight is 308.36. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification
Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate serves as a foundational chemical structure for various synthetic pathways. It is involved in the acylation of amino-thiazole derivatives leading to the formation of diverse chemical entities. This compound's modifications include the synthesis of esters and anilide derivatives from the ethyl ester and anilide of thiazole-2-carboxylic acid, showcasing its versatility in chemical synthesis processes (Dovlatyan et al., 2004).
Coordination Chemistry and Complex Formation
This compound has also been highlighted for its role in coordination chemistry, where derivatives have been used to synthesize mono- and multinuclear complexes with transition metals. Such complexes were characterized through spectroscopy and magnetic measurements, indicating the compound's potential for creating complex inorganic structures (Seubert et al., 2011).
Antimicrobial Activity
Further studies involve the exploration of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives for their antimicrobial properties. The synthesis of such derivatives and their testing against various bacterial and fungal strains demonstrated the potential of these compounds in antimicrobial applications. This indicates the broader impact of the core chemical structure in contributing to the development of new antimicrobial agents (Desai et al., 2019).
Corrosion Inhibition
Additionally, derivatives of this compound have been investigated for their role in corrosion inhibition. Studies on the effects of pyrazole-type organic compounds on steel corrosion in hydrochloric acid solution revealed significant inhibition efficiencies. These findings suggest the potential application of such compounds in protecting metals from corrosive environments, highlighting the compound's utility beyond biological applications (Tebbji et al., 2005).
Antitumor Activity
Research into the antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs demonstrated the potential of these compounds in cancer therapy. The synthesis and in vitro testing against human tumor cell lines provided valuable insights into their efficacy as anticancer agents, indicating the compound's significant impact in medicinal chemistry (El-Subbagh et al., 1999).
Properties
IUPAC Name |
ethyl 2-[(1,5-dimethylpyrazole-3-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-5-20-12(19)10-8(3)14-13(21-10)15-11(18)9-6-7(2)17(4)16-9/h6H,5H2,1-4H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRNKLBGEPUXMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NN(C(=C2)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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